molecular formula C11H21Cl2N5 B6157960 1-[4-(pyrimidin-2-yl)piperazin-1-yl]propan-2-amine dihydrochloride CAS No. 924644-36-0

1-[4-(pyrimidin-2-yl)piperazin-1-yl]propan-2-amine dihydrochloride

Cat. No.: B6157960
CAS No.: 924644-36-0
M. Wt: 294.2
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Description

1-[4-(Pyrimidin-2-yl)piperazin-1-yl]propan-2-amine dihydrochloride is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a pyrimidine ring attached to a piperazine moiety, which is further linked to a propan-2-amine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(pyrimidin-2-yl)piperazin-1-yl]propan-2-amine dihydrochloride typically involves the following steps:

    Formation of the Piperazine Derivative: The initial step involves the reaction of pyrimidine with piperazine under controlled conditions to form the pyrimidinyl-piperazine intermediate.

    Attachment of the Propan-2-amine Group: The intermediate is then reacted with a suitable propan-2-amine derivative to form the final compound.

    Formation of the Dihydrochloride Salt: The final step involves the conversion of the free base into its dihydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common techniques include batch and continuous flow synthesis, with careful control of temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions: 1-[4-(Pyrimidin-2-yl)piperazin-1-yl]propan-2-amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine or pyrimidine moieties are substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Various nucleophiles such as alkyl halides, acyl chlorides; reactions are often conducted in polar aprotic solvents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction can produce amine derivatives.

Scientific Research Applications

1-[4-(Pyrimidin-2-yl)piperazin-1-yl]propan-2-amine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Employed in the study of biological pathways and as a ligand in receptor binding studies.

    Medicine: Investigated for its potential therapeutic effects, including its role as a precursor for drug development.

    Industry: Utilized in the production of pharmaceuticals and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 1-[4-(pyrimidin-2-yl)piperazin-1-yl]propan-2-amine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For instance, in medicinal chemistry, it may act as an agonist or antagonist at certain neurotransmitter receptors.

Comparison with Similar Compounds

    1-(2-Pyrimidyl)piperazine: A related compound with similar structural features but different functional groups.

    1-(4-Pyridyl)piperazine: Another piperazine derivative with a pyridyl instead of a pyrimidyl group.

    1-(2-Pyridyl)piperazine: Similar to the above but with a pyridyl group at a different position.

Uniqueness: 1-[4-(Pyrimidin-2-yl)piperazin-1-yl]propan-2-amine dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

924644-36-0

Molecular Formula

C11H21Cl2N5

Molecular Weight

294.2

Purity

95

Origin of Product

United States

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